(3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine
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Overview
Description
(3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine is an organic compound with the molecular formula C19H18ClNO3S This compound is characterized by the presence of a chloro-substituted methylphenyl group and an ethoxynaphthylsulfonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine typically involves the reaction of 3-chloro-2-methylaniline with 4-ethoxynaphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of corresponding sulfides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Scientific Research Applications
(3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with a thiazole ring instead of the naphthyl group.
(3-Chloro-2-methylphenyl)(4-ethoxybenzylidene)amine: Similar structure with a benzylidene group instead of the sulfonyl group.
Uniqueness
(3-Chloro-2-methylphenyl)[(4-ethoxynaphthyl)sulfonyl]amine is unique due to the presence of both chloro and ethoxynaphthylsulfonyl groups, which contribute to its distinct chemical properties and reactivity. Its specific combination of functional groups makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H18ClNO3S |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H18ClNO3S/c1-3-24-18-11-12-19(15-8-5-4-7-14(15)18)25(22,23)21-17-10-6-9-16(20)13(17)2/h4-12,21H,3H2,1-2H3 |
InChI Key |
PRNGHYAEHGLSIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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